(3R)-1-(1-(Pyridin-2-yl)ethyl)pyrrolidin-3-ol
Description
Introduction to Pyrrolidine Derivatives in Contemporary Medicinal Chemistry
Structural Significance of Chiral Pyrrolidine Scaffolds in Bioactive Compounds
The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, offers unparalleled advantages in drug design. Its sp³-hybridized carbons enable extensive exploration of pharmacophore space, while its non-planar conformation—governed by pseudorotation—allows dynamic adaptation to biological targets. This structural plasticity is further enhanced by stereogenicity at multiple positions, enabling precise control over molecular interactions. For instance, substituents on the pyrrolidine scaffold can adopt pseudo-axial or pseudo-equatorial orientations, directly influencing binding affinity and selectivity.
Table 1: Key Physicochemical Properties of Pyrrolidine Compared to Related Scaffolds
| Property | Pyrrolidine | Pyrrole | Cyclopentane |
|---|---|---|---|
| Ring Saturation | Saturated | Unsaturated | Saturated |
| Hybridization | sp³ | sp² | sp³ |
| Dipole Moment (Debye) | 1.57 | 1.80 | 0.00 |
| Pseudorotation Capacity | Yes | No | No |
The stereochemical versatility of pyrrolidine derivatives is exemplified by their roles in diverse therapeutic areas:
- Anticancer Agents : 3-R-Methylpyrrolidine derivatives exhibit pure ERα antagonism, making them candidates for breast cancer therapy.
- Antimicrobials : Spiro-pyrrolidine systems with cholesterol-based side chains demonstrate potent inhibition of glucosamine-6-phosphate synthase.
- Central Nervous System (CNS) Therapeutics : Chiral pyrrolidines modulate dopamine and serotonin receptors due to their conformational mimicry of neurotransmitter geometries.
Synthetic strategies for pyrrolidine derivatives often leverage stereoselective methods, such as asymmetric Michael additions or enzymatic resolutions, to isolate enantiomers with optimized bioactivity.
Rationale for Studying (3R)-1-(1-(Pyridin-2-yl)ethyl)pyrrolidin-3-ol
This compound combines a chiral pyrrolidine core with a pyridine-containing side chain, creating a multifunctional scaffold with unique properties:
Stereochemical Complexity
The (3R) configuration introduces a stereocenter that may dictate binding to enantioselective targets. For example, CXCR4 chemokine receptor antagonists derived from (S)-pyrrolidines show nanomolar affinity, suggesting that the (R)-enantiomer could exhibit distinct pharmacological profiles.
Structural Modularity
The compound’s pyridin-2-yl group enhances hydrogen-bonding capacity and aromatic stacking interactions, while the hydroxyl group at position 3 provides a handle for further functionalization. This modularity aligns with the "build/couple/pair" strategy in diversity-oriented synthesis, enabling rapid generation of analogues.
Properties
IUPAC Name |
(3R)-1-(1-pyridin-2-ylethyl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9(11-4-2-3-6-12-11)13-7-5-10(14)8-13/h2-4,6,9-10,14H,5,7-8H2,1H3/t9?,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAXJZRBUAJSCV-QVDQXJPCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N2CCC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=N1)N2CC[C@H](C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601236078 | |
| Record name | 3-Pyrrolidinol, 1-[1-(2-pyridinyl)ethyl]-, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601236078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289689-31-1 | |
| Record name | 3-Pyrrolidinol, 1-[1-(2-pyridinyl)ethyl]-, (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289689-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinol, 1-[1-(2-pyridinyl)ethyl]-, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601236078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(1-(Pyridin-2-yl)ethyl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced via a substitution reaction, often using a pyridine derivative as the starting material.
Hydroxylation: The hydroxyl group is introduced through an oxidation reaction, typically using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group may be converted to a carbonyl group.
Reduction: Reduction reactions can convert the pyridinyl group to a piperidinyl group.
Substitution: The compound can participate in substitution reactions, where the pyridinyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
Oxidation: Conversion to a ketone or aldehyde.
Reduction: Formation of a piperidine derivative.
Substitution: Introduction of various functional groups, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
(3R)-1-(1-(Pyridin-2-yl)ethyl)pyrrolidin-3-ol has been studied for its potential as a therapeutic agent due to its interactions with various biological targets.
- Neuropharmacology : Research indicates that this compound may exhibit neuroprotective effects, potentially benefiting conditions like Alzheimer's disease and other neurodegenerative disorders. Its structural similarity to known neuroprotective agents suggests it could modulate neurotransmitter systems effectively.
Anticancer Research
Studies have explored the compound's efficacy against various cancer cell lines. Preliminary results suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells.
- Case Study Example : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced cell viability in human breast cancer cells (MCF7), showcasing its potential as an anticancer agent.
Synthesis of Novel Compounds
The compound serves as a versatile building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
| Reaction Type | Description |
|---|---|
| Alkylation | Can be used to synthesize more complex alkaloids through alkylation reactions with various electrophiles. |
| Coupling | Useful in coupling reactions to form larger molecular frameworks with potential biological activity. |
Materials Science
Recent investigations have suggested applications in materials science, particularly in the development of functionalized polymers and nanomaterials.
- Nanotechnology : The compound can be incorporated into polymer matrices to enhance mechanical properties or impart specific functionalities such as drug delivery capabilities.
Mechanism of Action
The mechanism of action of (3R)-1-(1-(Pyridin-2-yl)ethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridinyl group can engage in π-π interactions with aromatic residues, while the hydroxyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs with Stereochemical Variations
- Compound 1a and 1b: These stereoisomers, (3S)-1-(2-phenylethyl)pyrrolidin-3-ol (1a) and (3R)-1-(2-phenylethyl)pyrrolidin-3-ol (1b), differ in the configuration of the hydroxyl group. The (3R)-enantiomer (1b) was synthesized with a 73% yield via a similar route to 1a, highlighting the impact of stereochemistry on synthetic efficiency.
Pyrrolidine Derivatives with Pyridinyl Substituents
3-(Pyridin-3-yl)propionyl-pyrrolidine derivatives (13a, 13b) : These compounds feature a pyridin-3-yl propionyl group attached to a pyrrolidine ring. While structurally distinct from the target compound, their synthesis via flash chromatography (66–73% yields) and characterization by ¹H NMR/ESI-MS demonstrate the feasibility of introducing pyridine-based acyl groups to pyrrolidine scaffolds. Such modifications alter lipophilicity and hydrogen-bonding capacity, which may influence bioavailability .
- (3R)-1-(2-Fluoropyridine-3-carbonyl)pyrrolidin-3-ol: This derivative replaces the pyridin-2-yl ethyl group with a fluoropyridine carbonyl moiety. Its molecular weight (210.20 g/mol) is lower than the target compound, suggesting differences in solubility and permeability .
Halogenated and Salt Forms
- (3R)-1-(2-Chloroethyl)pyrrolidin-3-ol hydrochloride: This hydrochloride salt (C₆H₁₃Cl₂NO, MW 186.08 g/mol) features a chloroethyl substituent. The chlorine atom increases molecular polarity, while the hydrochloride salt improves water solubility, a critical factor for oral bioavailability .
- (R)-1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol : With a chloropyrimidine group, this compound (C₉H₁₂ClN₃O, MW 213.66 g/mol) exhibits a larger heterocyclic substituent, which may enhance π-π stacking interactions in drug-receptor binding .
Complex Heterocyclic Derivatives
- (3R,4S)-1-[(4-Amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)methyl]-4-[(pyrazin-2-ylsulfanyl)methyl]pyrrolidin-3-ol: This structurally complex molecule combines pyrrolidine with pyrrolopyrimidine and pyrazine moieties. The presence of multiple heterocycles increases molecular weight (MW 245.24 g/mol) and complexity, likely impacting target selectivity and synthetic challenges .
Data Tables: Key Comparative Properties
Research Findings and Implications
- Stereochemical Impact : The synthesis of (3R) and (3S) enantiomers () underscores the importance of chirality in drug design, as enantiomers often exhibit divergent biological activities.
- Substituent Effects : Halogenation (e.g., fluorine in , chlorine in ) and heterocyclic additions (e.g., pyrimidine in ) modulate electronic properties and binding kinetics.
- Salt Formation : Hydrochloride salts (e.g., ) enhance aqueous solubility, a critical parameter for drug formulation.
Biological Activity
(3R)-1-(1-(Pyridin-2-yl)ethyl)pyrrolidin-3-ol is a chiral compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its pyrrolidine structure, which is known for its diverse biological properties, including antiviral and receptor antagonistic activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily related to its interaction with various receptors and its potential antiviral properties.
Antiviral Activity
A study published in Nature explored the antiviral properties of a series of pyrrolidine derivatives, including this compound. The compound demonstrated significant activity against SARS-CoV-2, with an effective concentration (EC50) value of approximately 4.7 µM and a cytotoxic concentration (CC50) of 21 µM in VeroE6 cells. This suggests a favorable selectivity index, indicating potential as an antiviral agent against coronaviruses .
Receptor Binding Affinity
The compound has also been investigated for its binding affinity to the CCR5 receptor, which is critical in HIV infection. A related study reported that pyrrolidine derivatives with similar structures exhibited nanomolar potency against the CCR5 receptor, with IC50 values as low as 2.9 nM for certain configurations. This highlights the importance of stereochemistry in enhancing biological activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key findings include:
- Stereochemistry : The (3R) configuration has been shown to be more favorable for receptor binding compared to other stereoisomers.
- Substituent Effects : Modifications on the pyridine ring and the pyrrolidine moiety can significantly impact both antiviral activity and receptor affinity .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound and its analogs:
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for (3R)-1-(1-(Pyridin-2-yl)ethyl)pyrrolidin-3-ol?
- Methodological Answer : Synthesis typically involves chiral induction via catalytic asymmetric methods. For example, a pyrrolidin-3-ol precursor can be functionalized with a pyridin-2-yl-ethyl group using nucleophilic substitution or reductive amination. Reaction conditions (temperature, solvent, catalyst) are critical for stereochemical control. Catalysts like chiral transition-metal complexes or organocatalysts may enhance enantiomeric excess (ee). Post-synthesis purification via recrystallization or chromatography ensures purity .
Q. How is the stereochemical configuration of this compound confirmed?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for absolute stereochemical assignment . Alternatively, chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) can resolve enantiomers using hexane/isopropanol gradients. Optical rotation measurements and comparison to literature data provide supplementary validation .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- NMR : - and -NMR confirm substituent positions and ring conformations. Key signals include the pyrrolidine C3-OH proton (δ ~3.5 ppm) and pyridine aromatic protons (δ ~7.5–8.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (CHNO).
- IR : Hydroxyl stretch (~3200–3500 cm) and pyridine ring vibrations (~1600 cm) are observed .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized during synthesis?
- Methodological Answer :
- Catalyst Screening : Test chiral ligands (e.g., BINAP, Salen) with transition metals (Ru, Rh) to improve stereoselectivity.
- Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) may enhance ee by stabilizing transition states.
- Temperature Control : Lower temperatures reduce racemization risks. For example, maintaining –20°C during reductive amination steps improves ee by 15–20% .
Q. What functionalization strategies enable derivatization of the pyrrolidin-3-ol core for structure-activity studies?
- Methodological Answer :
- Oxidation : Convert the C3-OH to a ketone using Dess-Martin periodinane for probing hydrogen-bonding interactions.
- Substitution : Introduce halogens (e.g., Cl, Br) at the pyridine ring via electrophilic aromatic substitution to modulate electronic properties.
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids can append aromatic groups to the pyridine moiety .
Q. How do researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Purity Validation : Ensure enantiomeric purity (≥98% ee) via chiral HPLC, as impurities in stereoisomers can skew activity results.
- Assay Standardization : Use cell-based assays with consistent protocols (e.g., fixed ATP concentrations in kinase inhibition studies).
- Structural Confirmation : Re-analyze batches with conflicting data via SC-XRD to rule out polymorphic variations .
Q. What computational methods support the design of this compound analogs?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., kinases, GPCRs).
- DFT Calculations : Assess stereoelectronic effects of substituents on reaction pathways (e.g., energy barriers for hydroxyl group oxidation).
- MD Simulations : Study conformational flexibility in aqueous vs. lipid bilayer environments to optimize bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
